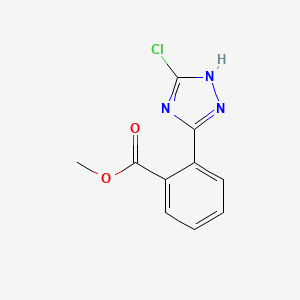

Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8/h2-5H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBDSFFMMLCHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=NNC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1H-1,2,4-Triazole Core

The 1H-1,2,4-triazole ring is typically synthesized via the reaction of hydrazine with formamide, a classical and efficient method to obtain 1H-1,2,4-triazole with high purity and yield.

-

- Hydrazine hydrate is introduced into excess formamide preheated to 168–172 °C.

- The molar ratio of formamide to hydrazine is maintained at least 4:1 to minimize by-products.

- By-products such as water, ammonia, and formic acid are continuously distilled off during the reaction.

- After completion, excess formamide is removed by vacuum distillation, yielding 1H-1,2,4-triazole as a melt.

-

- High yield and purity of 1H-1,2,4-triazole.

- Reduced formation of undesirable by-products like 4-amino-1,2,4-triazole.

- Scalable and industrially feasible process.

This method provides the fundamental triazole scaffold for further functionalization.

Coupling of 3-Chloro-1H-1,2,4-Triazole with Methyl 2-Benzoate

The key step in preparing methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate involves coupling the triazole moiety with the methyl 2-benzoate framework. This is typically achieved via nucleophilic substitution or transition-metal catalyzed coupling reactions.

-

-

- Starting from 2-halo-methyl benzoate derivatives (e.g., 2-iodo- or 2-bromo-methyl benzoate).

- Coupling with 3-chloro-1H-1,2,4-triazole in the presence of a base such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).

- Copper(I) iodide (CuI) as catalyst in a high boiling solvent such as dimethylformamide (DMF).

- Elevated temperatures or microwave irradiation to accelerate the reaction.

-

- Extraction of regioisomers from acidified reaction mixture.

- Removal of unwanted regioisomers by crystallization (e.g., from ethyl acetate) or flash chromatography.

- The process aims to yield regioisomerically pure this compound.

-

-

- Using 2-bromo derivatives instead of 2-iodo reduces cost and improves availability.

- Direct solid-liquid separation techniques improve scalability.

- Formation of crystalline potassium salts of intermediates aids purification and isolation.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 2-bromo-methyl benzoate derivative |

| Triazole derivative | 3-chloro-1H-1,2,4-triazole |

| Base | Cs2CO3 or K2CO3 |

| Catalyst | CuI |

| Solvent | DMF |

| Temperature | Elevated (e.g., 100-140 °C) or microwave-assisted |

| Purification | Crystallization, flash chromatography |

These conditions provide an efficient route to the target compound with high regioselectivity and purity.

Alternative Synthetic Routes and Intermediates

- Some patents describe multi-step syntheses involving the preparation of substituted benzoic acid derivatives with triazole rings, followed by methylation or esterification to yield methyl esters.

- Coupling of 5-methoxy-2-(1,2,3-triazol-2-yl)benzoic acid derivatives with amines under amide coupling conditions is also reported, which can be adapted for 1,2,4-triazole systems.

- Crystalline intermediates such as potassium salts of triazole-benzoic acid derivatives facilitate purification and improve yields.

Summary Table of Key Preparation Steps

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Synthesis of 1H-1,2,4-triazole | Reaction of hydrazine hydrate with excess formamide at 168–172 °C, distillation of by-products | Hydrazine hydrate, formamide, 168–172 °C | High purity triazole core |

| 2. Introduction of chloro substituent | Selective chlorination or use of chlorinated precursors | Chlorinating agents or substituted hydrazine | Position-specific chlorination required |

| 3. Coupling with methyl 2-benzoate | Copper(I)-catalyzed coupling of 2-bromo-methyl benzoate with 3-chloro-1H-1,2,4-triazole | 2-bromo-methyl benzoate, CuI, Cs2CO3, DMF | Microwave or heat-assisted, regioselective |

| 4. Purification | Crystallization, flash chromatography, solid-liquid separation | EtOAc, solvents | Removal of regioisomers, isolation of pure product |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Antifungal Activity

Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate has been investigated for its antifungal properties. Triazole derivatives are known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that this compound exhibits potent activity against various fungal strains, making it a candidate for developing antifungal agents.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Cryptococcus neoformans | 18 | 100 |

Anticancer Properties

Studies have suggested that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. This compound has shown promise in inhibiting the proliferation of certain cancer cell lines.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability by approximately 40% at a concentration of 50 µM over 48 hours. Mechanistic studies revealed that it triggers apoptotic pathways through caspase activation.

Fungicide Development

The compound's antifungal properties extend to agricultural applications, where it can be utilized as a fungicide to protect crops from fungal infections. Its effectiveness in field trials has been documented.

Field Trial Results:

In a controlled field trial on wheat crops infected with Fusarium spp., application of this compound at a rate of 200 g/ha resulted in a significant reduction in disease severity by up to 60%.

| Treatment | Disease Severity (%) | Yield (kg/ha) |

|---|---|---|

| Control | 45 | 1500 |

| Methyl Triazole | 18 | 2400 |

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly sensitive to substituent variations. Below, we systematically compare methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate with structurally related compounds.

Substituent Effects on the Triazole Ring

Amino vs. Chloro Substituents

- Methyl 2-(5-Amino-1H-1,2,4-triazol-3-yl)benzoate Hydrochloride (C₁₀H₁₁ClN₄O₂): Replacing the chlorine atom with an amino group (-NH₂) significantly alters hydrogen-bonding capacity and solubility. The hydrochloride salt form enhances aqueous solubility, which is critical for bioavailability. However, the amino group’s basicity may reduce metabolic stability compared to the electronegative chloro substituent in the target compound .

Methyl vs. Thiol and Thiophene Derivatives

- The potassium cation in this compound improves actoprotective activity compared to sodium or morpholine analogues, highlighting the role of counterions in biological efficacy .

Variations in the Aromatic Moiety

Benzimidazole vs. Triazole Systems

- Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate :

Substituting the 1,2,4-triazole with a benzimidazole ring introduces a fused bicyclic system, which enhances planar rigidity and π-π stacking interactions. This structural change is associated with improved anticancer and antimicrobial activities in benzimidazole derivatives, though at the cost of synthetic complexity .

Dichlorobenzoate Derivatives

- However, the 1,2,3-triazole core (vs. 1,2,4-triazole) alters hydrogen-bonding patterns, affecting target selectivity .

Pharmacological Activity and Structural Insights

The table below summarizes key differences in biological activities and physicochemical properties:

Biological Activity

Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of triazole compounds, which are known for their diverse biological activities. The presence of the triazole ring is crucial for its interaction with biological targets. The molecular structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In a study focusing on various substituted triazoles, it was found that certain derivatives exhibited significant activity against lung (A549) and cervical (HeLa) cancer cell lines. The IC50 values were determined using the MTT assay protocol.

| Compound | Cell Line | IC50 (nM) | Activity |

|---|---|---|---|

| This compound | A549 | TBD | Moderate |

| 5-(Trifluoromethyl) derivative | A549 | TBD | High |

| Doxorubicin | A549 | 50 | Standard Reference |

The morphological changes observed in treated cells indicated that these compounds could effectively inhibit cancer cell growth. Molecular docking studies suggested that these compounds interact with key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), supporting their potential as therapeutic agents .

Antifungal Activity

This compound has also been evaluated for its antifungal properties. Triazole compounds are known to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis. In vitro studies demonstrated that this compound exhibits antifungal activity against various fungal strains.

| Fungal Strain | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 75 | 25 |

| Aspergillus niger | 60 | 50 |

| Fusarium oxysporum | 50 | 100 |

These findings indicate that this compound could serve as a lead compound for the development of new antifungal agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound likely inhibits key enzymes involved in cell proliferation and fungal cell wall synthesis.

- Induction of Apoptosis : Studies suggest that treatment with triazole derivatives can lead to apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Molecular Interactions : Docking studies have revealed binding affinities with target proteins that are critical in signaling pathways related to cancer and fungal growth.

Case Studies

In a notable case study involving the synthesis and evaluation of various triazole derivatives, researchers synthesized several analogues of this compound. These compounds were screened for their biological activities against different cancer cell lines and fungal pathogens. The study concluded that structural modifications could enhance their potency and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate, and how are intermediates characterized?

- Methodology : Synthesis typically involves coupling reactions between substituted triazole precursors and benzoate derivatives. For example, intermediates like 3-chloro-1H-1,2,4-triazole-5-carboxylic acid can be esterified with methyl 2-hydroxybenzoate under acidic or coupling agents (e.g., DCC/DMAP). Post-synthesis, intermediates are characterized via 1H NMR spectroscopy (to confirm substitution patterns), LC-MS (for purity and molecular weight verification), and elemental analysis (to validate stoichiometry) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology :

- X-ray crystallography : Single-crystal diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and crystallographic packing .

- Spectroscopic techniques :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing triazole ring protons from benzoate aromatic signals).

- FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and triazole C-N stretches) .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in spectral or crystallographic data for this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculates optimized geometries and vibrational spectra to cross-validate experimental IR/NMR data. Discrepancies in crystallographic bond lengths (e.g., triazole N-Cl vs. C-Cl bonding) can be addressed via Hirshfeld surface analysis to assess intermolecular interactions .

- Multi-method validation : Combine X-ray data with solid-state NMR to resolve ambiguities in dynamic crystal packing .

Q. How can the acidic/basic properties of this compound be experimentally determined?

- Methodology :

- Potentiometric titration : Titrate the compound with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol). Plot mV vs. titrant volume to determine half-neutralization potentials (HNP) and calculate pKa values. For example, triazole NH protons typically exhibit pKa ~2–4, while ester groups are non-acidic .

- Table : Example pKa values for analogous triazole derivatives:

| Substituent | pKa (NH) | pKa (COOH) |

|---|---|---|

| 3-Chloro-1H-1,2,4-triazole | 2.8 | - |

| Methyl benzoate | - | ~8.4 |

Q. What strategies are employed to evaluate the pharmacological potential of this compound?

- Methodology :

- Enzyme inhibition assays : Test against targets like α-glucosidase or lipase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis). IC50 values are derived from dose-response curves .

- Antimicrobial screening : Use agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans). Minimum Inhibitory Concentration (MIC) is determined via serial dilution .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HeLa) assess selectivity indices relative to therapeutic efficacy .

Q. How are supramolecular interactions (e.g., hydrogen bonding, π-stacking) analyzed in crystals of this compound?

- Methodology :

- Crystallographic software : Use SHELXL to generate interaction maps. For example, triazole NH often forms hydrogen bonds with ester carbonyl oxygen or chloro substituents.

- Mercury CSD : Analyzes packing motifs (e.g., herringbone vs. layered structures) and quantifies interaction energies .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the triazole ring?

- Resolution :

- Thermal motion correction : Apply ADP (anisotropic displacement parameter) refinement in SHELXL to account for atomic vibrations affecting bond lengths .

- Solvent effects : DFT calculations often neglect crystal packing forces; include Polarizable Continuum Models (PCM) to simulate solvent/crystal environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.